
Resorcinol, 5-methyl-2,4,6-tribromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol, 5-methyl-2,4,6-tribromo- is a brominated derivative of resorcinol, a dihydroxybenzene compound This compound is characterized by the presence of three bromine atoms and a methyl group attached to the resorcinol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resorcinol, 5-methyl-2,4,6-tribromo- typically involves the bromination of resorcinol. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to resorcinol in large reactors, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Resorcinol, 5-methyl-2,4,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of de-brominated resorcinol derivatives.
Substitution: Formation of substituted resorcinol derivatives with various functional groups.
Scientific Research Applications
Resorcinol, 5-methyl-2,4,6-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of Resorcinol, 5-methyl-2,4,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, leading to changes in membrane permeability and function. These interactions are mediated through the bromine atoms and hydroxyl groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoresorcinol: Similar structure but lacks the methyl group.
2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether: Another brominated resorcinol derivative with different functional groups
Uniqueness
Resorcinol, 5-methyl-2,4,6-tribromo- is unique due to the presence of both a methyl group and three bromine atoms, which confer distinct chemical properties and reactivity compared to other brominated resorcinol derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
3163-24-4 |
|---|---|
Molecular Formula |
C7H5Br3O2 |
Molecular Weight |
360.82 g/mol |
IUPAC Name |
2,4,6-tribromo-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3 |
InChI Key |
LGNJOSCBEAIVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)



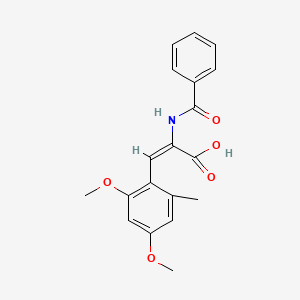

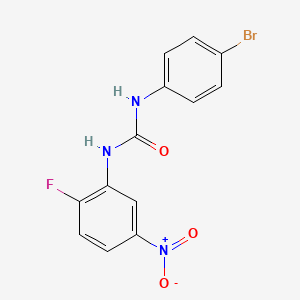

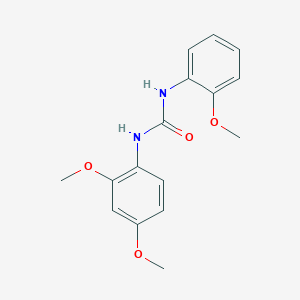
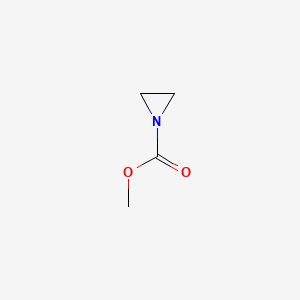
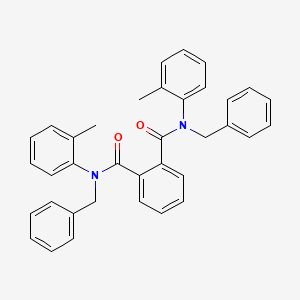
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)

